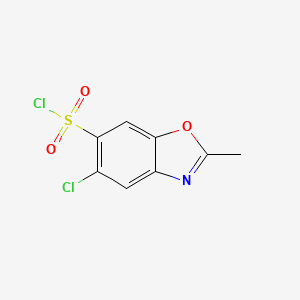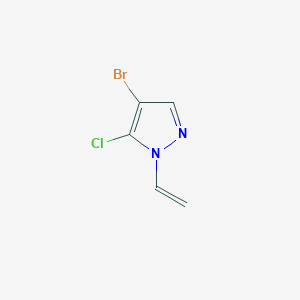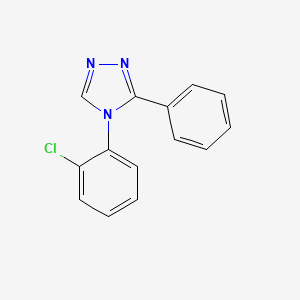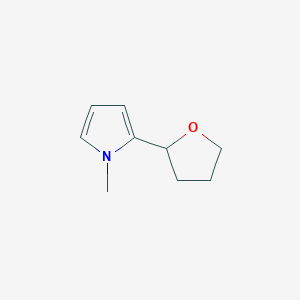
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a hydroxymethyl-substituted isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile can be achieved through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst such as Bu4N[Fe(CO)3(NO)]. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Another method involves the preparation from 4-(aminomethyl)benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(4-(Formyl)-5-methylisoxazol-3-yl)benzonitrile.
Reduction: Formation of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the isoxazole ring, making it less versatile in certain applications.
5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring but lacks the benzonitrile group, limiting its use in some synthetic routes.
Uniqueness
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile is unique due to the combination of the benzonitrile group and the hydroxymethyl-substituted isoxazole ring. This structural combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-[4-(hydroxymethyl)-5-methyl-1,2-oxazol-3-yl]benzonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-8-11(7-15)12(14-16-8)10-4-2-9(6-13)3-5-10/h2-5,15H,7H2,1H3 |
Clé InChI |
DGPLGBDLHLOBCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=C(C=C2)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


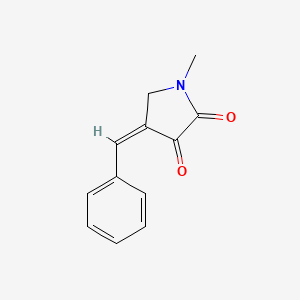

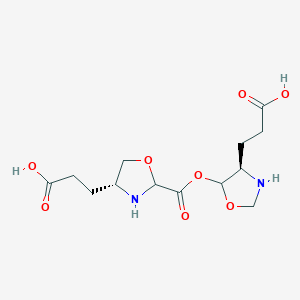
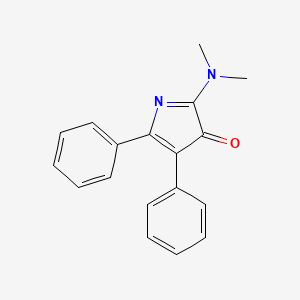

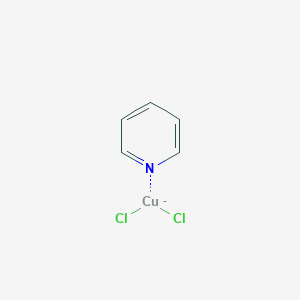
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
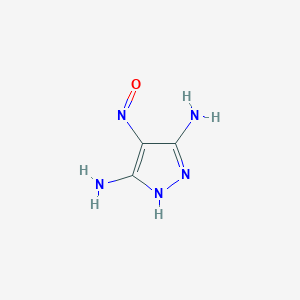
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
